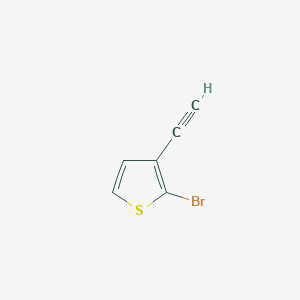
2-Bromo-3-ethynylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-ethynylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the second position and an ethynyl group at the third position. Thiophene derivatives, including this compound, are known for their unique electronic properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethynylthiophene typically involves the bromination of 3-ethynylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a radical mechanism, selectively brominating the thiophene ring at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Polymerization: The compound can undergo polymerization reactions, forming polythiophene derivatives with enhanced electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Coupling Reactions: Often use palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper iodide (CuI) in the presence of a base like triethylamine (Et3N).
Polymerization: Can be initiated using oxidative conditions or radical initiators.
Major Products:
Substitution Reactions: Yield substituted thiophene derivatives with various functional groups.
Coupling Reactions: Produce extended conjugated systems, such as aryl-ethynyl thiophenes.
Scientific Research Applications
2-Bromo-3-ethynylthiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethynylthiophene depends on its application:
In Organic Electronics: The compound’s unique electronic properties, such as high charge mobility and stability, make it suitable for use in electronic devices.
In Biological Systems: The ethynyl and bromine substituents can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
2-Bromo-3-methoxythiophene: Another thiophene derivative with a methoxy group instead of an ethynyl group.
3-Ethynylthiophene: Lacks the bromine substituent, resulting in different reactivity and applications.
2-Bromo-3-hexylthiophene: Features a hexyl group, making it more hydrophobic and suitable for different applications.
Uniqueness: 2-Bromo-3-ethynylthiophene stands out due to its combination of bromine and ethynyl substituents, which confer unique reactivity and electronic properties. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C6H3BrS |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2-bromo-3-ethynylthiophene |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-4-8-6(5)7/h1,3-4H |
InChI Key |
UYJSKMVTTFGFNX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(SC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















